A search for the compound on PubChem, a public database of chemical information, reveals an entry for 1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol (CID 60137750) but does not provide details on its use in scientific research [].
Providers like Biosynth and JKChemical offer similar compounds but not 1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol itself, suggesting it might be a niche molecule or under development [, ].
Given the lack of information on established research applications, here are some potential areas where 1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol could be investigated:
The structure of the molecule incorporates a piperidine ring, a common scaffold in many drugs. Research might explore its potential as a lead compound for developing new medications.
The presence of the benzyl group and the alcohol functionality could provide interesting properties for applications in polymer chemistry or material science.
The compound [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol is a synthetic organic molecule characterized by a piperidine ring substituted with a dichlorobenzyl group and a hydroxymethyl group. Its unique structural features contribute to its potential biological activities and applications in medicinal chemistry. The presence of the dichloro substituents on the benzyl moiety enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol has been explored through various studies. It is known to exhibit:
Several synthetic routes can be employed to produce [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol, including:
The compound has potential applications in several fields:
Interaction studies involving [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol focus on its binding affinity and efficacy towards various biological targets:
Several compounds share structural similarities with [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol, including:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-Chlorobenzyl)-piperidin-2-ol | Chlorobenzyl group instead of dichlorobenzyl | Potentially lower lipophilicity |
| 1-(4-Fluorobenzyl)-piperidin-2-ol | Fluorobenzyl substitution | Different electronic properties affecting activity |
| 1-(3-Methylbenzyl)-piperidin-2-ol | Methylbenzyl group | Variation in steric hindrance |
These compounds highlight the uniqueness of [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol, particularly concerning its dichlorinated structure which may enhance its biological interactions compared to others.
The systematic development of dichlorobenzyl-substituted piperidine derivatives has revealed significant structure-activity relationships that depend critically on the positional arrangement of chlorine substituents on the benzyl aromatic ring [1] [2] [3]. The target compound [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol represents a specific structural motif within this class, distinguished by its meta-para dichlorosubstitution pattern and the positioning of the hydroxymethyl group at the 2-position of the piperidine ring [1].
Comparative analysis of positional isomers demonstrates that the 3,4-dichlorobenzyl substitution pattern offers distinct advantages over alternative arrangements [2] [4]. The 2,4-dichlorobenzyl analog, represented by the compound with Chemical Abstracts Service number 415712-00-4, shares the same molecular formula C13H17Cl2NO and molecular weight of 274.18 grams per mole but exhibits markedly different binding characteristics [2] [3]. The ortho-chlorine substitution in the 2,4-isomer creates significant steric hindrance that restricts optimal receptor interactions, whereas the 3,4-pattern maintains favorable electronic properties while minimizing steric clashes [5] [6].
Table 1: Dichlorobenzyl-substituted Piperidine Derivatives - Structural Comparison
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|---|
| 3,4-Dichlorobenzyl piperidine-2-methanol (target) | 1261235-70-4 | C13H17Cl2NO | 274.19 | 3,4-dichloro substitution, 2-hydroxymethyl position |
| 2,4-Dichlorobenzyl piperidine-2-methanol | 415712-00-4 | C13H17Cl2NO | 274.18 | 2,4-dichloro substitution, 2-hydroxymethyl position |
| 2,4-Dichlorobenzyl piperidine-4-methanol | 1261235-02-2 | C13H17Cl2NO | 274.18 | 2,4-dichloro substitution, 4-hydroxymethyl position |
| 3-Chlorobenzyl piperidine-3-methanol | 415714-07-7 | C13H18ClNO | 239.74 | Single chloro at position 3, 3-hydroxymethyl |
The electronic effects of dichlorine substitution patterns significantly influence molecular recognition properties [5] [7]. The 3,4-dichlorobenzyl arrangement provides optimal electron-withdrawing characteristics that enhance binding affinity through strengthened halogen bonding interactions with target proteins [5] [8]. Research on similar chlorinated aromatic systems has demonstrated that meta-para dichlorosubstitution can improve potency by factors exceeding 100-fold compared to unsubstituted analogs [5].
Molecular dynamics simulations of dichlorobenzyl piperidine derivatives reveal that the 3,4-substitution pattern maintains favorable conformational stability while preserving the flexibility necessary for induced-fit binding mechanisms [9] [10]. The dihedral angle between the dichlorobenzyl ring and the piperidine nitrogen typically ranges from 60 to 75 degrees, optimizing van der Waals interactions within hydrophobic binding pockets [11] [12].
The 2,6-dichlorobenzyl isomer represents the opposite extreme, where dual ortho-substitution creates excessive steric hindrance that severely compromises binding affinity [13]. This pattern results in restricted rotation around the nitrogen-benzyl bond and forces the aromatic ring into suboptimal orientations for receptor engagement [14] [12].
The positioning of the hydroxymethyl group within the piperidine ring system exerts profound effects on molecular conformation and subsequent target engagement capabilities [15] [16] [17]. The 2-position hydroxymethyl substitution in [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol creates a unique conformational constraint that distinguishes it from analogs substituted at the 3- or 4-positions [16] [18].
Conformational analysis reveals that the 2-hydroxymethyl group preferentially adopts an equatorial orientation to minimize 1,3-diaxial strain interactions [16] [19]. This positional preference results from the alpha-effect of the adjacent nitrogen atom, which creates an energetic penalty of 1.5 to 3.2 kilocalories per mole for axial conformations [16]. The restricted conformational flexibility enhances binding selectivity by reducing entropy loss upon target engagement [15] [17].
Table 2: Hydroxymethyl Group Position Effects on Molecular Conformation
| Hydroxymethyl Position | Preferred Chair Orientation | Conformational Flexibility | Impact on Target Engagement | Energetic Penalty (kcal/mol) |
|---|---|---|---|---|
| Position 2 (α to nitrogen) | Equatorial (minimizes 1,3-diaxial strain) | Restricted (α-effect, adjacent to N) | High (conformational constraint enhances selectivity) | 1.5-3.2 (axial conformation) |
| Position 3 (β to nitrogen) | Equatorial (standard preference) | Moderate (β-position effects) | Moderate (balanced flexibility/constraint) | 0.5-1.1 (axial conformation) |
| Position 4 (γ to nitrogen) | Equatorial (standard preference) | High (distant from N-atom effects) | Variable (high flexibility may reduce selectivity) | 0.3-0.7 (axial conformation) |
Nuclear magnetic resonance studies of 2-hydroxymethyl piperidine derivatives demonstrate characteristic coupling patterns that confirm the preferred equatorial orientation [20] [17]. Large coupling constants between adjacent protons (typically 10.0 to 10.8 Hertz) indicate trans-diequatorial arrangements, while Nuclear Overhauser Enhancement Spectroscopy reveals specific spatial relationships that stabilize the chair conformation [17].
The hydroxymethyl group at the 2-position engages in intramolecular hydrogen bonding with the nitrogen lone pair, creating additional conformational stability [18]. This interaction is absent in 3- and 4-substituted analogs, contributing to the unique binding profile of the 2-substituted derivative [15] [20]. Quantum mechanical calculations using density functional theory methods predict binding energy differences of 2 to 4 kilocalories per mole between positional isomers, primarily attributed to these conformational effects [21] [22].
Crystal structure analyses of related 2-hydroxymethyl piperidine compounds confirm the theoretical predictions, showing piperidine rings in chair conformations with equatorially oriented hydroxymethyl substituents [18]. The hydroxyl group typically maintains hydrogen bonding contacts that extend the molecular recognition surface and provide additional binding interactions with target proteins [23] [6].
The systematic variation of aromatic substituents on the benzyl moiety of piperidine derivatives reveals critical structure-kinetics relationships that govern receptor binding dynamics [24] [25] [26]. The dichlorobenzyl substitution pattern in [1-(3,4-Dichloro-benzyl)-piperidin-2-yl]-methanol optimizes both association and dissociation kinetics through specific molecular interactions [8] [27].
Halogen substitution effects on receptor binding kinetics demonstrate position-dependent variations that significantly impact pharmacological profiles [8] [27]. The 3,4-dichlorobenzyl pattern provides enhanced binding affinity while maintaining favorable kinetic properties, contrasting with ortho-substituted analogs that exhibit slower association rates due to steric hindrance [26] [8].
Table 3: Aromatic Substituent Variations and Predicted Receptor Binding Effects
| Substitution Pattern | Electronic Effects | Steric Impact | Expected Binding Affinity | Kinetic Residence Time |
|---|---|---|---|---|
| 3,4-Dichlorobenzyl | Strong electron-withdrawing (meta-para dichloro) | Moderate steric hindrance | High (balanced electronic/steric effects) | Moderate to Long |
| 2,4-Dichlorobenzyl | Moderate electron-withdrawing (ortho-para dichloro) | High steric hindrance (ortho effect) | Moderate (steric limitation) | Extended |
| 2,6-Dichlorobenzyl | Strong electron-withdrawing (ortho-ortho dichloro) | Very high steric hindrance (dual ortho effect) | Low (excessive steric hindrance) | Very Extended |
| 3-Chlorobenzyl | Moderate electron-withdrawing (meta chloro) | Low steric hindrance | Moderate (single electron-withdrawing group) | Short to Moderate |
| 4-Chlorobenzyl | Moderate electron-withdrawing (para chloro) | Minimal steric hindrance | Moderate (single electron-withdrawing group) | Short to Moderate |
Molecular docking studies reveal that dichlorobenzyl substituents engage in specific halogen bonding interactions with amino acid residues in target binding sites [4] [5]. The chlorine atoms can form favorable contacts with serine, threonine, and tyrosine residues, with binding energies ranging from 2 to 4 kilocalories per mole per interaction [5] [6]. These interactions contribute to both binding affinity and kinetic stability of the receptor-ligand complex [28] [8].
The kinetic residence time of dichlorobenzyl piperidine derivatives varies significantly with substitution pattern [8] [27]. Compounds with 2,4-dichlorobenzyl substitution exhibit residence times exceeding 300 minutes, attributed to slow dissociation rates caused by tight binding within constrained receptor pockets [8]. In contrast, the 3,4-dichlorobenzyl pattern maintains optimal kinetic balance with residence times typically ranging from 60 to 120 minutes [26] [27].
Aromatic ring interactions extend beyond simple halogen bonding to include pi-pi stacking and cation-pi interactions with aromatic amino acid residues [6] [28]. The electron-deficient nature of dichlorobenzyl rings enhances these interactions compared to unsubstituted benzyl analogs, contributing to improved binding selectivity and reduced off-target effects [29] [6].
Structure-kinetics relationship analysis demonstrates that electron-withdrawing substituents generally enhance binding affinity but may also increase kinetic residence time beyond optimal therapeutic windows [29] [8]. The 3,4-dichlorobenzyl substitution pattern represents an optimal balance, providing sufficient electron withdrawal for enhanced binding while avoiding the excessive kinetic constraints associated with ortho-substituted analogs [5] [27].